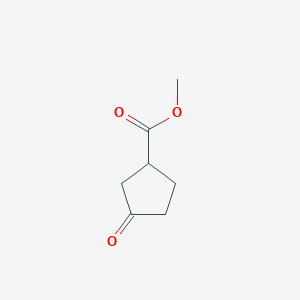

Methyl 3-oxocyclopentanecarboxylate

描述

Overview and Significance in Contemporary Organic Chemistry

Methyl 3-oxocyclopentanecarboxylate (B1258031) (C₇H₁₀O₃) is a cyclic keto-ester that serves as a pivotal intermediate in synthetic organic chemistry. Its importance lies in the strategic placement of its two functional groups, which allows for a variety of chemical transformations. The ketone can undergo reactions such as reduction to an alcohol, and the ester group can be hydrolyzed or undergo nucleophilic substitution. This dual reactivity makes it a valuable starting material for constructing more intricate molecules.

In contemporary research, this compound is recognized as a key precursor for the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with enhanced biological stability and have shown potential as antiviral and antitumor agents. Specifically, derivatives have been investigated for activity against viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Furthermore, it is a crucial starting material for producing various heterocyclic compounds, including some with potential as glutamine synthetase inhibitors. rsc.org Its utility in asymmetric synthesis, where the creation of a specific stereoisomer is desired, further cements its significance in the field.

Table 1: Chemical and Physical Properties of Methyl 3-oxocyclopentanecarboxylate

| Property | Value |

|---|---|

| CAS Number | 32811-75-9 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol researchgate.net |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 130-140°C (at 10 Torr) |

| Density | ~1.157 g/cm³ |

| Refractive Index | 1.4565 (at 23°C) |

Historical Context of Cyclopentanone (B42830) Derivatives in Synthesis

The cyclopentanone ring system is a fundamental structural motif in a vast number of natural products and biologically active compounds. Historically, the synthesis of cyclopentanones has been a subject of intense research. One of the classic methods involves the ketonic decarboxylation of adipic acid at high temperatures, often in the presence of a catalyst like barium hydroxide, to produce cyclopentanone. researchgate.net Over the years, synthetic methods have evolved significantly, becoming more efficient and selective.

Modern approaches to cyclopentanone and its derivatives are diverse. For instance, the catalytic cyclization of 1,6-hexanediol (B165255) followed by hydrogenation is one route. google.com More advanced techniques include the intramolecular Stetter reaction, which can form substituted cyclopentanones with high enantioselectivity. luc.edu Another innovative method is the photochemical chlorocarbonylation of cyclopentanone itself using oxalyl chloride, which, after esterification, yields this compound. researchgate.net The development of these sophisticated synthetic routes has been driven by the persistent demand for cyclopentanone derivatives as intermediates for fragrances, pharmaceuticals like cyclopentobarbital, and other fine chemicals. researchgate.net The synthesis of these derivatives from renewable resources, such as the conversion of furfural (B47365) (a biomass-derived platform molecule) to cyclopentanone, represents a recent and significant advancement in sustainable chemistry. google.com

Scope and Research Trajectories for this compound

The research applications of this compound are primarily centered on its role as a versatile synthetic intermediate. Current research trajectories continue to explore its utility in medicinal chemistry, materials science, and asymmetric catalysis.

One major research focus is its use in the synthesis of pharmaceutically active compounds. It is a key starting material for preparing 3-hydroxycyclopentane-1-carboxylate, a precursor for a range of heterocyclic compounds with potential therapeutic applications, such as glutamine synthetase inhibition. rsc.org The chiral versions of the molecule, such as (S)-methyl 3-oxocyclopentanecarboxylate, are particularly valuable in creating enantiomerically pure drugs. caltech.edu For example, it has been used in the synthesis of solid dispersions containing apoptosis-inducing agents for cancer treatment research. luc.edu

Another avenue of research involves its application in asymmetric synthesis. The compound and its unsaturated precursor, methyl 3-oxocyclopent-1-enecarboxylate, are used in catalytic hydrogenation and isomerization reactions to produce intermediates with a high degree of stereochemical purity. These chiral building blocks are essential for the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity.

Table 2: Spectroscopic Data for (S)-Methyl 3-oxocyclopentanecarboxylate

| Technique | Data (Solvent: CDCl₃) | Reference |

|---|---|---|

| ¹H NMR | δ 3.71 (s, 3H), 3.12 (m, 1H), 2.48 (t, 3H), 2.4-2.06 (m, 4H) | caltech.edu |

| ¹³C NMR | δ 206.8, 174.3, 41.2, 40.8, 37.5, 26.6 | caltech.edu |

Table 3: Selected Research Applications of this compound

| Application Area | Specific Use | Key Findings/Significance |

|---|---|---|

| Medicinal Chemistry | Precursor to carbocyclic nucleosides | Resulting compounds show potential antiviral (HIV, HSV) and antitumor properties. |

| Medicinal Chemistry | Synthesis of glutamine synthetase inhibitors | Used to create heterocyclic compounds with enzyme-inhibiting activity. rsc.org |

| Asymmetric Synthesis | Chiral building block | Used to produce enantiomerically enriched intermediates for complex molecule synthesis. |

| Pharmaceutical Development | Intermediate for apoptosis-inducing agents | Incorporated into the synthesis of potential cancer therapeutics. luc.edu |

| Synthetic Methodology | Substrate in catalytic reactions | Employed in palladium-catalyzed carbonylation to form optically active diesters. caltech.edu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCFXSELRVRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285311 | |

| Record name | Methyl 3-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32811-75-9 | |

| Record name | 32811-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-cyclopentanecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Methyl 3 Oxocyclopentanecarboxylate

Classical and Established Synthetic Routes

The foundational methods for constructing the methyl 3-oxocyclopentanecarboxylate (B1258031) core rely on robust and well-understood cyclization and condensation reactions.

The Dieckmann condensation is a cornerstone of organic synthesis for creating five- and six-membered rings. guidechem.com It is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a base to yield a β-keto ester. guidechem.comorganic-chemistry.org For the synthesis of methyl 3-oxocyclopentanecarboxylate, the reaction typically starts with a 1,6-diester, such as dimethyl adipate.

A representative industrial-scale synthesis involves adding dimethyl adipate to a solution of sodium methoxide in a solvent like N,N-dimethylformamide (DMF). The mixture is heated to reflux for several hours, during which the cyclization occurs and methanol (B129727) is collected as a by-product. Subsequent acidic workup yields the desired cyclopentanone-2-carboxylic acid methyl ester, a closely related isomer that exists in equilibrium with the target compound.

Table 1: Example of Dieckmann Condensation for a Cyclopentanone (B42830) Ring

| Reactant | Reagent | Solvent | Key Transformation | Product |

|---|---|---|---|---|

| Dimethyl adipate | Sodium methoxide | DMF | Intramolecular Claisen Condensation | Methyl 2-oxocyclopentanecarboxylate |

Photochemical methods in organic synthesis utilize light energy to promote reactions, often through radical intermediates. However, the specific synthesis of this compound via a direct photochemical chlorocarbonylation of a cyclopentanone precursor is not extensively documented in scientific literature.

Nonetheless, related radical reactions involving cyclopentanone are known. The initial attack of a radical, such as a hydroxyl radical (OH), on cyclopentanone can lead to the formation of a carbon-centered radical intermediate. sci-hub.sersc.org Specifically, abstraction of a hydrogen atom from the α-position relative to the carbonyl group generates a radical that can be stabilized by resonance with the carbonyl group, forming a vinoxy-type radical. sci-hub.sersc.org While this demonstrates the feasibility of generating reactive radical species from cyclopentanone photochemically, a subsequent carbonylation and chlorination sequence to arrive at the target β-keto ester is a specialized transformation. A non-photochemical approach for a related compound involves the use of sulfuryl chloride for chlorination, followed by treatment with triethylamine to facilitate subsequent reactions. acs.org

An alternative classical route involves the condensation of ketones with maleate esters. The reaction between a ketone, such as acetone, and dimethyl dimethylmaleate in the presence of a strong base like sodium hydride can yield cyclopentanone derivatives. sci-hub.se This reaction builds the five-membered ring by forming new carbon-carbon bonds between the ketone and the maleate. In the condensation of 4-methylpentan-2-one with dimethyl dimethylmaleate, the main product formed is a derivative of this compound, demonstrating the utility of this method for accessing the desired carbocyclic core. sci-hub.se

Advanced and Stereoselective Synthesis

Modern synthetic efforts often focus on controlling the stereochemistry of the final product, which is crucial for applications in pharmaceuticals and other biologically active molecules. This has led to the development of asymmetric methods for synthesizing specific enantiomers of this compound.

Asymmetric synthesis aims to produce a chiral compound in high enantiomeric excess. This is often achieved by using chiral starting materials, reagents, or catalysts to influence the stereochemical outcome of a reaction.

A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. organic-chemistry.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse.

In the context of synthesizing a chiral version of this compound, a synthetic sequence could involve attaching a chiral auxiliary, such as an Evans' oxazolidinone, to an appropriate acyclic precursor. This creates a chiral substrate where one face of the molecule is sterically shielded by the auxiliary. A subsequent key step, such as an intramolecular alkylation or a Dieckmann-type cyclization, would then proceed with a strong preference for one stereochemical outcome. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched this compound. This approach allows for precise control over the absolute configuration of the stereocenters in the final product.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Class | Example | Typical Application | Origin of Chirality |

|---|---|---|---|

| Oxazolidinones | Evans' Auxiliaries | Asymmetric alkylations, aldol reactions | Amino acids |

| Ephedrine Derivatives | Pseudoephedrine | Asymmetric alkylations | Natural product |

| Camphorsultams | Oppolzer's Sultam | Diels-Alder reactions, conjugate additions | Camphor (terpene) |

| Terpenes | 8-Phenylmenthol | Asymmetric alkylations | Menthol (terpene) |

Asymmetric Synthesis Approaches

Enantioselective Organocatalysis in Michael Additions

The Michael addition stands as a cornerstone for carbon-carbon bond formation in organic synthesis. The development of enantioselective organocatalysis for this reaction has provided powerful tools for creating chiral molecules with high stereocontrol, without the need for metal catalysts. In the context of synthesizing derivatives of this compound, chiral organocatalysts, particularly those based on thiourea scaffolds, have demonstrated significant efficacy.

Chiral bifunctional thiourea catalysts derived from structures like (R,R)-1,2-diphenylethylenediamine (DPEN) are particularly effective. These catalysts operate through a dual-activation mechanism. The primary amine moiety of the catalyst reacts with a ketone to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the electrophile (e.g., a nitroalkene) through hydrogen bonding. This dual activation within a chiral scaffold orients the reactants precisely, leading to high levels of stereoselectivity in the final product.

Research has shown that in the asymmetric Michael addition of cycloketones to various nitroalkenes, (R,R)-DPEN-based thiourea organocatalysts can produce Michael adducts with high yields and excellent stereoselectivity.

Table 1: Performance of a DPEN-Thiourea Organocatalyst in Asymmetric Michael Additions

| Ketone | Nitroalkene | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | trans-β-nitrostyrene | 95 | 9:1 | 99 |

| Cyclopentanone | trans-β-nitrostyrene | 88 | 9:1 | 96 |

This table illustrates typical results for related cycloketone systems, demonstrating the high efficiency and stereocontrol achievable with this class of organocatalysts.

Furthermore, the application of these principles in aqueous media highlights the green chemistry potential of organocatalysis. Enantioselective Michael additions of aldehydes to maleimides have been successfully carried out in water using DPEN-based thiourea catalysts. These reactions can achieve yields of ≥97% and enantiomeric excesses of 99% with catalyst loadings as low as 0.01 mol%, demonstrating both the economic and environmental benefits of this approach. ucla.edu

Biocatalytic Procedures for Chiral 3-Oxoesters

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing enantiopure compounds. Enzymes, operating under mild conditions, can exhibit remarkable chemo-, regio-, and stereoselectivity. For the synthesis of chiral 3-oxoesters like the enantiomers of this compound, enzymatic kinetic resolution (EKR) is a prominent strategy.

Lipases are a class of enzymes widely used for EKR. Among them, Lipase (B570770) B from Candida antarctica (CAL-B), often in an immobilized form such as Novozym 435, is particularly robust and effective. The principle of kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. In the case of racemic this compound, CAL-B can selectively catalyze the hydrolysis or aminolysis of one enantiomer at a much faster rate than the other.

For example, CAL-B has been successfully used in the aminolysis of the closely related racemic methyl 2-oxocyclopentanecarboxylate, demonstrating its ability to act on this type of substrate. researchgate.net This methodology allows for the separation of the two enantiomers, where the unreacted ester can be isolated with very high enantiomeric purity. The theoretical maximum yield for the resolved, unreacted enantiomer in a kinetic resolution is 50%. This technique is a powerful tool for accessing enantiopure building blocks. mdpi.com

Synthesis of Enantiopure this compound and Derivatives

Accessing enantiopure forms of this compound and its derivatives is crucial for their application as chiral building blocks in pharmaceuticals. Beyond the resolution techniques described above, a primary strategy involves starting the synthesis from an already enantiopure precursor.

A key approach utilizes the known enantiomers of 3-oxocyclopentanecarboxylic acid, which are commercially available or can be prepared through established methods. The straightforward esterification of enantiopure (+)-(S)- or (-)-(R)-3-oxocyclopentanecarboxylic acid with methanol, typically catalyzed by a small amount of strong acid like sulfuric acid, directly yields the corresponding enantiopure methyl ester. prepchem.com This method is efficient and ensures that the stereochemical integrity of the starting material is maintained.

These enantiopure esters are valuable intermediates. For instance, the ketone group at the 3-position can be stereoselectively reduced to a hydroxyl group, yielding chiral methyl 3-hydroxycyclopentanecarboxylate. This reduction can be performed with common reducing agents like sodium borohydride. engconfintl.org The resulting hydroxy ester is a versatile precursor for a range of more complex molecules, including various heterocyclic compounds. engconfintl.org

Another sophisticated approach involves asymmetric synthesis from achiral or natural starting materials. For example, a stereocontrolled synthesis of a derivative, (1R,2S)-2-chloromethyl-3-oxocyclopentanecarboxylic acid, has been achieved starting from natural camphor, demonstrating how chiral pool synthesis can be applied to create complex cyclopentanone structures with high stereocontrol. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. Key among these are the development of solvent-free reactions, maximizing atom economy, and creating sustainable, recyclable catalysts.

Solvent-Free and Atom-Economical Approaches

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. The Dieckmann condensation, an intramolecular reaction used to form cyclic β-keto esters, is an example of a highly atom-economical cyclization. In this reaction, all atoms of the linear diester precursor are, in principle, incorporated into the cyclic product and a small molecule byproduct (an alcohol), representing an efficient use of materials. ucla.edu

Solvent-free reaction conditions offer significant environmental benefits by eliminating the large volumes of volatile organic compounds (VOCs) typically used in chemical synthesis, which simplifies purification and reduces waste. While many traditional esterification reactions use solvents, modern approaches seek to eliminate them. For example, solvent-free esterifications of carboxylic acids have been developed using recoverable solid catalysts. mdpi.comnih.gov Applying this principle to the synthesis of this compound would involve the direct reaction of 3-oxocyclopentanecarboxylic acid with methanol using a solid, recyclable acid catalyst, thereby avoiding the need for a bulk solvent.

Catalyst Development for Sustainable Production

The development of sustainable catalysts is a cornerstone of green chemistry, focusing on catalysts that are efficient, reusable, and derived from abundant, non-toxic materials. For the synthesis of this compound, which often involves an esterification step, the replacement of traditional homogeneous acid catalysts (like sulfuric acid) with recyclable solid catalysts is a key area of development.

Heterogeneous catalysts offer significant advantages in sustainability because they can be easily separated from the reaction mixture by simple filtration and reused over multiple cycles, reducing waste and cost.

Table 2: Examples of Sustainable Catalysts for Esterification

| Catalyst Type | Example | Key Advantages |

| Supported Nanoparticles | Iron Oxide Nanoparticles on SBA-15 | High activity, recoverable, uses earth-abundant metal. mdpi.com |

| Simple Metal Salts | Zinc(II) salts (e.g., ZnO) | Effective, low-toxicity, catalyst can be recovered and recycled. nih.gov |

These examples, while demonstrated for other esterification reactions, illustrate the principles that can be applied to the production of this compound. The use of simple, recyclable zinc or iron-based catalysts in a solvent-free process would represent a significant step towards a truly sustainable and green synthesis of this important chemical intermediate. mdpi.comnih.gov

Iv. Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of methyl 3-oxocyclopentanecarboxylate (B1258031), providing detailed information about the hydrogen and carbon atomic framework.

¹H NMR Studies for Structural Elucidation

Proton (¹H) NMR spectroscopy confirms the presence of the different types of protons in the molecule by their chemical shifts, multiplicities, and integration values. In a typical ¹H NMR spectrum of methyl 3-oxocyclopentanecarboxylate recorded in deuterated chloroform (B151607) (CDCl₃), the methyl ester protons (-OCH₃) appear as a distinct singlet. This is because they are not coupled to any adjacent protons. The protons on the cyclopentane (B165970) ring, however, show complex overlapping signals, appearing as a multiplet. This complexity arises from the various proton-proton (vicinal and geminal) coupling interactions around the ring.

Key research findings for the ¹H NMR spectrum are summarized in the table below. The data confirms the key functional groups and the cyclopentane backbone of the molecule.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| Cyclopentane Protons | 2.50–2.61 | Multiplet (m) | CH, CH₂ on the ring |

| Methyl Ester Protons | 3.70 | Singlet (s) | -COOCH₃ |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Investigations of Chemical Shifts

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. The carbonyl carbons of the ketone and the ester functional groups are particularly noteworthy as they appear significantly downfield due to the deshielding effect of the attached oxygen atoms.

The characteristic chemical shifts in the ¹³C NMR spectrum are detailed in the table below. The signals at 206.5 ppm and 172.0 ppm are definitive indicators of the ketone and ester carbonyl groups, respectively. A signal characteristic of cyclopentane derivatives is also observed.

| Carbon Type | Chemical Shift (δ) in ppm | Assignment |

| Ketone Carbonyl | 206.5 | C=O (ketone) |

| Ester Carbonyl | 172.0 | C=O (ester) |

| Cyclopentane Carbons | ~39.5 | Ring carbons |

Table 2: ¹³C NMR spectral data for this compound.

Advanced NMR Techniques for Stereochemical Analysis

For derivatives of this compound with stereocenters, advanced NMR techniques are essential for determining the relative and absolute stereochemistry. These methods go beyond simple one-dimensional spectra to reveal through-bond and through-space correlations between atoms.

Correlation Spectroscopy (COSY): This two-dimensional NMR technique identifies protons that are coupled to each other (typically over two or three bonds). princeton.edu For a substituted this compound, COSY spectra would reveal the connectivity of the protons on the cyclopentane ring, helping to trace the spin systems and confirm the relative positions of substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful 2D NMR experiment for determining the spatial proximity of atoms, regardless of whether they are directly bonded. libretexts.orglibretexts.org It detects through-space interactions (Nuclear Overhauser Effects, NOEs) between protons that are close to each other (typically within 5 Å). princeton.edu In the context of a stereoisomer of this compound, a NOESY spectrum could, for example, show a correlation between a substituent's proton and a specific ring proton, thereby establishing their relative orientation (i.e., whether they are on the same or opposite faces of the ring). This is crucial for distinguishing between diastereomers. libretexts.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. This is a definitive method for confirming the molecular formula of this compound. By comparing the experimentally measured mass to the calculated mass for a proposed formula, researchers can confirm the identity of the compound with high confidence.

Research has shown that the sodium adduct of this compound ([M+Na]⁺) has a calculated mass that closely matches the experimentally determined value, validating its molecular formula of C₇H₁₀O₃.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [C₇H₁₀O₃ + Na]⁺ | 167.0582 | 167.0580 | C₇H₁₀O₃Na |

Table 3: HRMS data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is widely used to assess the purity of this compound samples and to confirm its identity.

In a GC-MS analysis, the sample is first vaporized and separated into its components by the gas chromatograph. As each component, including the target compound, exits the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used for its identification.

For this compound, the fragmentation would be expected to occur at the functional groups and within the ring structure. Common fragmentation pathways for similar cyclic esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as cleavages of the cyclopentanone (B42830) ring. whitman.edu The retention time from the GC provides an additional layer of identification and is a key indicator of purity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique for the functional group analysis of this compound, providing direct evidence of its key structural features. The molecule possesses two carbonyl (C=O) groups—a ketone and an ester—and C-O bonds associated with the ester moiety, each giving rise to characteristic absorption bands in the IR spectrum. spectroscopyonline.com

The IR spectrum of this compound is defined by strong absorption peaks corresponding to the stretching vibrations of these functional groups. nist.gov The presence of both a ketone and an ester group leads to distinct C=O stretching frequencies, which are invaluable for structural confirmation. The ester C-O stretching vibrations also produce strong and characteristic peaks. spectroscopyonline.comdocbrown.info

A digitized version of the compound's condensed phase IR spectrum is available for reference and has been compiled by the Coblentz Society. nist.gov The analysis of this spectrum confirms the presence of the expected functional groups, making IR spectroscopy an essential first step in the analytical workflow for this compound.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone | C=O Stretch | ~1740-1750 |

| Ester | C=O Stretch | ~1735-1745 |

| Ester | C-O Stretch | ~1300-1000 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purity verification of this compound. In research and quality control settings, HPLC is used to achieve high-resolution separation of the target compound from starting materials, byproducts, and other impurities. For instance, batch testing via HPLC has been used to confirm purities as high as 99.78%.

The method typically involves a stationary phase, such as a C18 silica (B1680970) column (reversed-phase), and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is often accomplished using a UV-Vis or a Diode Array Detector (DAD), as the ester and ketone functionalities exhibit UV absorbance. biobase.com Isocratic or gradient elution methods can be developed to optimize the separation and ensure accurate quantification. biobase.comnih.gov

Table 2: Typical HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| System | Isocratic or Gradient System biobase.com |

| Column | Reversed-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detector | UV-Vis or Diode Array Detector (DAD) biobase.com |

| Application | Purity assessment, quantitative analysis |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for analyzing the volatile this compound. shimadzu.com Given its boiling point of 130-140°C at a reduced pressure of 10 Torr, the compound is well-suited for GC analysis. chemicalbook.com

This technique is highly effective for determining purity, identifying volatile impurities, and monitoring reaction progress. The choice of column is critical; polar columns, such as those with a Carbowax (polyethylene glycol) stationary phase, or non-polar columns are selected based on the specific separation required. researchgate.net The use of two different types of columns can enhance the accuracy of component identification. shimadzu.com In GC-MS analysis, the compound's mass spectrum, which shows its molecular weight and fragmentation pattern, provides definitive structural confirmation. nist.govnih.gov

Table 3: General Gas Chromatography (GC) Parameters

| Parameter | Description |

|---|---|

| Column | Polar (e.g., Carbowax Amine) or Non-Polar (e.g., SPB-1) researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) shimadzu.com |

| Injector Temp. | Typically set above the compound's boiling point |

| Application | Purity testing, impurity profiling, reaction monitoring |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. youtube.com It is frequently used to monitor the progress of a chemical reaction, to quickly check the purity of fractions collected during column chromatography, or to identify suitable solvent systems for larger-scale separations.

A typical TLC analysis involves spotting a solution of the compound onto a silica gel plate, which then acts as the stationary phase. The plate is developed in a chamber containing an appropriate mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. After development, the compound's position on the plate is visualized, commonly under a UV lamp where its UV-absorbing nature allows it to be seen as a dark spot. youtube.com The retention factor (Rf) value is characteristic for a given compound in a specific solvent system and can be compared against a reference standard.

Table 4: Thin-Layer Chromatography (TLC) Setup

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel Plate |

| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV Lamp (254 nm) or chemical staining agent |

| Application | Reaction monitoring, qualitative purity check youtube.com |

X-ray Diffraction for Solid-State Structure Determination

For chiral variants of this compound, X-ray diffraction analysis of a single crystal is the definitive method for determining the absolute stereochemistry and three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the cyclopentane ring.

Research on related chiral molecules, such as methyl (1R)-3-oxocyclopentane-1-carboxylate, has utilized X-ray crystallography to unambiguously confirm the (1R) configuration. While obtaining a suitable single crystal of the racemic this compound can be challenging, the technique remains the gold standard for unequivocal structural and stereochemical elucidation when a crystalline sample is available. researchgate.net

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| methyl (1R)-3-oxocyclopentane-1-carboxylate |

| Acetonitrile |

| Methanol |

| Ethyl acetate |

V. Theoretical and Computational Studies of Methyl 3 Oxocyclopentanecarboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study organic molecules, offering a good balance between accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Methyl 3-oxocyclopentanecarboxylate (B1258031), this process would involve finding the minimum energy conformation of the cyclopentanone (B42830) ring and the orientation of the methyl ester group. Different functionals, such as B3LYP or PBE0, combined with various basis sets like 6-31G(d,p) or def2-TZVP, can be employed to achieve this. rsc.orgmdpi.com The choice of functional and basis set is crucial for obtaining accurate results, and systematic assessments are often performed to identify the best-performing methodology for a specific class of molecules. rsc.org For instance, studies on related cyclobutane (B1203170) derivatives have utilized the B3LYP/cc-pVDZ method to explore different conformers and their minimum energies. niscpr.res.in The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. niscpr.res.indntb.gov.ua

Table 1: Illustrative DFT-Calculated Properties for Methyl 3-Oxocyclopentanecarboxylate (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT calculations for this compound were not found in the surveyed literature.

DFT is also a key tool for elucidating reaction mechanisms by locating and characterizing transition states. chemicalbook.comyoutube.com For reactions involving this compound, such as enolate formation or subsequent alkylation, DFT can be used to model the energy profile of the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the activated complex. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is crucial for predicting reaction rates.

For example, in a study of a bifunctional thiourea-catalyzed Michael addition, DFT calculations were used to identify the lowest energy transition structures, which correctly predicted the stereochemical outcome of the reaction. nih.gov Similarly, for the Diels-Alder reaction leading to a related cyclohexene (B86901) carboxylate, DFT was used to study the regio-selective mechanism. dntb.gov.ua Such analyses for this compound could clarify its reactivity in various synthetic transformations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations can provide detailed information on the conformational dynamics and intermolecular interactions of this compound in different environments, such as in solution or interacting with a biological target.

Studies on related β-keto esters have employed MD simulations to explore their interactions with proteins, such as those involved in bacterial quorum sensing. nih.govmdpi.com These simulations can reveal the stability of the ligand-protein complex, identify key interacting residues, and elucidate the dynamics of the binding process. mdpi.com Similarly, MD simulations of other esters have been used to study their adsorption on surfaces, providing insights into their environmental fate. acs.org For this compound, MD simulations could be used to study its behavior in aqueous or organic solvents, its conformational flexibility, and its potential interactions with enzymes or receptors.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Application | Information Gained |

| Solvation Studies | Solvation free energy, radial distribution functions, solvent structuring. |

| Conformational Analysis | Identification of stable conformers, dynamics of ring puckering. |

| Protein-Ligand Docking | Binding affinity, interaction modes, stability of the complex. |

| Membrane Permeation | Free energy profile of crossing a lipid bilayer. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a physicochemical property. While no specific QSAR studies focusing on this compound were found, the principles of QSAR can be applied to a series of its derivatives to predict their activity.

In a typical QSAR study, molecular descriptors (numerical representations of chemical information) are calculated for a set of molecules with known activities. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the activity. frontiersin.orgnih.gov

For instance, QSAR studies on various heterocyclic derivatives have successfully identified key descriptors influencing their fungicidal or anticancer activities. frontiersin.orgnih.gov A QSAR model for derivatives of this compound could help in designing new compounds with enhanced biological or chemical properties by predicting their activity before synthesis, thus saving time and resources.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, Partial Charges |

| Lipophilicity | LogP |

Vii. Future Research Directions and Perspectives

Novel Synthetic Methodologies

While traditional synthesis of Methyl 3-oxocyclopentanecarboxylate (B1258031) involves the esterification of 3-oxocyclopentane-1-carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, future research is expected to focus on more advanced and sustainable methods. guidechem.com

One promising area is the development of asymmetric synthesis routes to produce specific enantiomers of the compound. The chiral purity is crucial for applications in medicinal chemistry, where different enantiomers can have vastly different biological activities. Research into asymmetric domino reactions, potentially using homochiral lithium amides, could lead to highly functionalized and stereochemically pure cyclopentane (B165970) derivatives. mdpi.com

Another key direction is the use of biocatalysis . Enzymatic resolution, for instance, has already been demonstrated for the racemic mixture of methyl 3-oxocyclopentane-1-carboxylate. The use of lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively hydrolyze one enantiomer, leaving the desired one with very high enantiomeric excess. Further exploration of different enzymes and reaction conditions could optimize this green synthesis approach.

| Synthetic Method | Description | Potential Advantages | Reference |

| Traditional Esterification | Reaction of 3-oxocyclopentane-1-carboxylic acid with methanol and an acid catalyst. | Scalable and straightforward. | guidechem.com |

| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to produce a single enantiomer. | Provides stereochemically pure compounds crucial for pharmaceutical applications. | mdpi.com |

| Enzymatic Resolution | Use of enzymes like lipases to separate enantiomers from a racemic mixture. | High stereoselectivity, mild reaction conditions, environmentally friendly. |

This table provides a summary of current and potential future synthetic methodologies for Methyl 3-oxocyclopentanecarboxylate.

Exploration of New Reactivity Patterns

The bifunctional nature of this compound, with its ketone and ester groups, allows for a wide range of chemical transformations. Future research will likely move beyond simple oxidation and reduction reactions to explore more complex reactivity patterns. guidechem.com

Investigations into the derivatization of the cyclopentane ring are a key area of interest. For example, the synthesis of compounds like Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate demonstrates that the core structure can be readily modified to introduce new functional groups. researchgate.net Such modifications can serve as a basis for creating a diverse library of related compounds for various applications.

Furthermore, the compound's structure is well-suited for use in multi-component and domino reactions . These reactions allow for the construction of complex molecular architectures in a single step, which is highly efficient. The ketone and ester groups can participate in various chemical reactions, including nucleophilic attacks, leading to intermediates that can undergo further transformations to create novel heterocyclic compounds. guidechem.com

Biomedical Applications and Drug Discovery

This compound is a significant building block in medicinal chemistry, particularly in its chiral forms. The (1R)-enantiomer is a key precursor in the synthesis of carbocyclic nucleosides . These molecules are structurally similar to natural nucleosides but often exhibit enhanced biological stability and potent antiviral and antitumor properties.

The compound also serves as a pharmaceutical intermediate in the creation of glutamine synthetase inhibitors . guidechem.com Given the role of glutamine synthetase in various metabolic pathways, inhibitors of this enzyme are of interest for therapeutic development.

Future research will likely focus on:

Synthesizing and evaluating new carbocyclic nucleoside analogues derived from this compound for a broader range of therapeutic targets.

Exploring the potential of its derivatives as neuroprotective agents, as other cyclopentanone (B42830) derivatives have shown promise in this area.

Utilizing the core structure to design and synthesize novel inhibitors for other enzymes implicated in disease.

Materials Science Applications

A nascent but highly promising area of research is the application of this compound in materials science. While direct research is limited, related compounds are beginning to be recognized for their potential in advanced materials. For instance, Methyl 1-methyl-3-oxocyclopentane-1-carboxylate is listed by chemical suppliers in categories such as "Semiconducting Polymer Synthetic Building Block" and "Solar Cell Materials". chemscene.com

This suggests that this compound could serve as a novel monomer for the synthesis of specialty polymers. The presence of two distinct functional groups allows for the creation of polyesters or other polymers with unique properties. Future research could investigate its use in creating:

Biodegradable polymers.

Polymers with specific thermal or optical properties.

Functional materials for use in electronics or photovoltaics.

The ability to functionalize the cyclopentane ring further could lead to the development of cross-linked polymers or materials with tunable characteristics.

Environmental and Sustainable Chemistry Contributions

This compound is poised to contribute to the growing field of sustainable chemistry. A significant future research direction is its synthesis from biomass-derived feedstocks . A novel approach has been demonstrated for producing methylcyclopentane, a gasoline additive, from the biomass-derived chemical 2,5-dimethylfuran (B142691) via a cyclopentenone intermediate. rsc.org This points to the feasibility of developing similar bio-based routes for this compound.

常见问题

Q. What are the standard synthetic routes for Methyl 3-oxocyclopentanecarboxylate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : this compound is commonly synthesized via Dieckmann condensation of dimethyl adipate, followed by aldol reaction modifications. Key parameters include temperature control (e.g., reflux conditions) and catalyst selection (e.g., acidic or basic catalysts). For example, Dieckmann condensation yields the cyclopentanone core, with subsequent aldol reactions introducing substituents . Optimization involves adjusting stoichiometry, reaction time, and purification methods (e.g., flash chromatography) to achieve yields >70% .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the ester and ketone functional groups. Chemical shifts for the carbonyl groups typically appear at ~170-210 ppm in C NMR .

- Gas Liquid Chromatography (GLC) : Enantiomeric excess (ee) can be determined using chiral columns (e.g., Hydrodex-B-TBDAc), with retention times differentiating (R)- and (S)-enantiomers .

- Physical Properties : Density (1.2 g/cm³), boiling point (209.7°C), and molecular weight (142.15 g/mol) aid in preliminary identification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .

- Emergency Measures : In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Use CO₂ or dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what factors influence enantiomeric excess?

- Methodological Answer : Enantioselective hydrogenation of methyl 3-oxocyclopent-1-enecarboxylate using organocatalysts (e.g., chiral phosphoric acids) achieves >90% ee. Key factors include:

- Catalyst Loading : 5–10 mol% catalyst concentration.

- Temperature : Reactions at 0°C improve stereocontrol compared to ambient conditions.

- Substrate Purity : Impurities in the starting material reduce ee; pre-purification via silica gel chromatography is advised .

Q. How can researchers resolve contradictions in reported reaction yields or spectral data for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Validate synthetic protocols using identical reagents and equipment (e.g., anhydrous solvents, calibrated thermometers).

- Analytical Cross-Verification : Compare NMR data with literature values (e.g., CAS 32811-75-9) and use high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Reaction Monitoring : Employ TLC or in-situ IR to detect intermediates that may explain yield discrepancies .

Q. What mechanistic insights explain the reactivity of this compound in aldol condensation reactions?

- Methodological Answer : The ketone group in this compound acts as an electrophilic site, enabling aldol adduct formation. Key considerations:

- Base Selection : Strong bases (e.g., LDA) deprotonate the α-carbon, enhancing nucleophilicity.

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize enolate intermediates, improving regioselectivity.

- Steric Hindrance : Bulky substituents on the cyclopentane ring may reduce reaction rates, necessitating longer reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。